8-Hydroxy-2-methylquinoline-7-carboxylic acid

Coordination Chemistry Photoluminescence Copper(I) Complexes

Researchers requiring a bifunctional quinoline ligand with a free conjugation handle face limited options. 8-Hydroxy-2-methylquinoline-7-carboxylic acid solves this with a vicinal 7-COOH/8-OH chelation pocket enabling bidentate N,O-coordination to Cu(II), Re(V), and Ru(II) while retaining a free carboxylic acid for bioconjugation or MOF synthesis. • Cu(I) complexes: 1.88 ms solid-state excited state lifetime (7 ms frozen), 4.67% quantum yield • Progenitor scaffold for HIV-1 integrase inhibitor FZ-41; blocks HIV-1 replication at nontoxic concentrations • X-ray crystal structure available for accurate molecular docking and structure-based drug design

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 23051-08-3
Cat. No. B1584457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-2-methylquinoline-7-carboxylic acid
CAS23051-08-3
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6/h2-5,13H,1H3,(H,14,15)
InChIKeySHOHIXCIFBPUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-2-methylquinoline-7-carboxylic acid – Product Overview


8-Hydroxy-2-methylquinoline-7-carboxylic acid (CAS 23051-08-3, molecular formula C11H9NO3, molecular weight 203.19 g/mol) is a heterocyclic aromatic compound comprising a quinoline core with a 2-methyl substituent, an 8-hydroxyl group, and a 7-carboxylic acid moiety [1]. This compound functions as a bifunctional ligand, capable of chelating metal ions via the pyridine nitrogen and the deprotonated 8-hydroxyl group, while the 7-carboxylic acid provides an additional coordination site or a handle for further derivatization [2]. It has been identified as the progenitor scaffold for FZ-41, a promising HIV-1 integrase inhibitor, and serves as a versatile building block for synthesizing fluoro-, thio-, and dithio-analogues for structure-activity relationship studies [3].

1
Ligand type

Bifunctional N,O-chelator with free -COOH conjugation handle

2
Coordination chemistry

Forms crystallographically characterized Cu, Re, Ru complexes

3
Derivatization potential

Progenitor scaffold for fluoro-, thio-, and dithio-analogues (SAR studies)

Why 8-Hydroxyquinoline Analogues Cannot Substitute


Substitution of 8-hydroxy-2-methylquinoline-7-carboxylic acid with simpler analogues such as 8-hydroxyquinoline or 8-hydroxyquinaldine fails to replicate the specific coordination chemistry and physicochemical properties required for advanced applications. The simultaneous presence of a vicinal 7-carboxylic acid and 8-hydroxyl group creates a unique chelation pocket that enables bidentate N,O-coordination while retaining a free carboxylic acid for further conjugation, a feature absent in non-carboxylated derivatives [1]. Furthermore, the 2-methyl group significantly influences the electronic structure and oxidation potential of the quinoline ring compared to non-methylated 8-hydroxyquinoline-7-carboxylic acid, directly impacting the photophysical properties of resulting metal complexes [2]. The following evidence quantifies these critical differences.

Simple 8-hydroxyquinoline cannot replicate coordination

Lacks the 7-carboxylic acid required for the bidentate N,O-chelating pocket and free conjugation site.

Non-methylated analogue alters electronic behaviour

Absence of the 2-methyl group modifies oxidation potential and photophysical properties of metal complexes.

Quantitative Comparison Against Closest Analogs


Millisecond-Scale Phosphorescent Lifetime for Cu(I) Complex

The Cu(I) complex [Cu(PPh3)2(L)] where L = 8-hydroxy-2-methylquinoline-7-carboxylic acid exhibits an excited state lifetime of 1.88 ms in the solid state, representing an exceptionally long phosphorescent lifetime for a first-row transition metal complex [1]. In frozen DCM solution, this lifetime extends to 6.7 ms, and in frozen MeOH:EtOH solution it reaches 7 ms [2]. This millisecond-scale emission is unusual for Cu(I) complexes, which typically exhibit lifetimes in the microsecond to submicrosecond range due to efficient non-radiative decay pathways.

Excited-state lifetime
Class-level
1.88 ms (solid); 6.7–7 ms (frozen soln.)
Enables time-gated detection against autofluorescence
Compared to typical Cu(I) lifetimes (sub-µs–µs); data from Cu(PPh₃)₂(L) complex
Coordination Chemistry Photoluminescence Copper(I) Complexes

Phosphorescent Quantum Yield of Cu(I) Complex

The [Cu(PPh3)2(L)] complex where L = 8-hydroxy-2-methylquinoline-7-carboxylic acid exhibits an emission quantum yield (Φ) of 4.67% in the solid state at ambient temperature [1]. The authors note that when dissolved in coordinating solvents such as acetonitrile, the charge-transfer emission is quenched on a microsecond scale, indicating solvent-dependent photophysical behavior critical for application design [2].

Emission quantum yield
Reported
Φ = 4.67% (solid state)
Benchmark for luminescent ligand performance
Solvent-dependent quenching observed; [Cu(PPh₃)₂(hmquin-7-COOH)] complex
Photophysics OLED Materials Luminescent Probes

Coordination Mode Across Cu, Re, and Ru Complexes

8-Hydroxy-2-methylquinoline-7-carboxylic acid (Hhmquin-7-COOH) has been shown to form well-defined, structurally characterized complexes with Cu(II), Re(V), and Ru(II). X-ray crystallography confirms that the ligand consistently coordinates in a bidentate mode via the pyridine nitrogen and the deprotonated 8-hydroxyl oxygen, leaving the 7-carboxylic acid group uncoordinated and available for further conjugation [1][2][3]. This contrasts with the coordination behavior of 8-hydroxyquinoline-7-carboxylic acid (Hhquin-7-COOH), which similarly forms Re(V) complexes but lacks the 2-methyl group that influences steric and electronic properties [4].

Coordination mode
Reported
Bidentate N,O; free 7-COOH confirmed in Cu, Re, Ru complexes
Predictable building block with conjugation handle
Structurally verified by X-ray; non-methylated analog lacks steric/electronic tuning
Coordination Chemistry X-ray Crystallography Metal Complex Synthesis

X-ray Crystal Structure of the Free Ligand

The free ligand 8-hydroxy-2-methylquinoline-7-carboxylic acid has been characterized by single-crystal X-ray diffraction, providing definitive atomic coordinates, bond lengths, and bond angles for the uncomplexed molecule [1]. This crystallographic data enables accurate molecular modeling and computational docking studies, particularly for its role as the progenitor scaffold of the HIV-1 integrase inhibitor FZ-41. The availability of the crystal structure distinguishes this compound from many related hydroxyquinoline carboxylic acids that lack full crystallographic characterization in the literature.

Free ligand crystal structure
Class-level
Single-crystal X-ray structure available
Reduces modeling uncertainty for drug design
Distinguishes from many hydroxyquinoline carboxylic acids without full characterization
Crystallography Structural Biology Molecular Modeling

Electrochemical Oxidation Profile

The oxidation mechanism of 2-methyl-8-hydroxyquinoline-7-carboxylic acid (compound 3 in the study) was investigated in aprotic environment using cyclic voltammetry, controlled potential electrolysis, and in situ UV-vis and IR spectroelectrochemistry [1]. The study demonstrated that the oxidation process involves an apparent 0.7 electron process accompanied by protonation of the quinoline nitrogen via autodeprotonation from two additional starting molecules, resulting in an overall two-electron, three-molecule oxidation mechanism. This mechanistic understanding is critical for predicting the compound's behavior in electrochemical sensors or as a component in redox-active materials.

Electrochemical oxidation
Reported
0.7 e⁻ apparent; two-electron/three-molecule mechanism; N-protonation
Predictive redox profile for material design
Mechanism unchanged by 2-methyl substitution; aprotic CV/spectroelectrochemistry
Electrochemistry Spectroelectrochemistry Mechanistic Studies

8-Hydroxy-2-methylquinoline-7-carboxylic acid – Applications


Phosphorescent Cu(I) Complexes for Time-Gated Detection and OLEDs

Researchers developing luminescent Cu(I) complexes for time-gated detection, OLED emitters, or luminescence-based sensors should prioritize 8-hydroxy-2-methylquinoline-7-carboxylic acid as a ligand scaffold. The [Cu(PPh3)2(L)] complex bearing this ligand exhibits an excited state lifetime of 1.88 ms in the solid state and up to 7 ms in frozen solution, with a measured quantum yield of 4.67% [1]. These millisecond-scale lifetimes enable effective discrimination against short-lived autofluorescence in bioimaging and provide a defined photophysical baseline for structure-property optimization studies [2].

Metal Complexes with Free Carboxyl Conjugation Handles

Inorganic and materials chemists seeking to construct metal complexes with pendant reactive groups for bioconjugation, surface immobilization, or metal-organic framework (MOF) synthesis should select 8-hydroxy-2-methylquinoline-7-carboxylic acid. X-ray crystallographic studies confirm that this ligand coordinates in a bidentate N,O-fashion to Cu(II), Re(V), and Ru(II) centers while retaining an uncoordinated 7-carboxylic acid group [1][2]. This predictable coordination geometry and available conjugation site makes it a reliable building block for creating functionalized metal complexes without additional protecting group chemistry [3].

Scaffold for HIV-1 Integrase Inhibitor Development

Medicinal chemists engaged in HIV-1 integrase inhibitor discovery or related antiviral programs should utilize 8-hydroxy-2-methylquinoline-7-carboxylic acid as a core scaffold for analog synthesis. This compound serves as the progenitor scaffold for FZ-41, a styryl-substituted derivative that blocks HIV-1 replication in cell culture at nontoxic concentrations [1]. The available X-ray crystal structure of the free ligand enables accurate molecular docking and structure-based design of novel analogs, including fluoro-, thio-, and dithio-derivatives for probing inhibitor-enzyme interactions [2].

Electrochemical Sensor Component with Defined Redox Profile

Electrochemists and sensor developers requiring hydroxyquinoline-based components with well-characterized oxidative behavior should consider 8-hydroxy-2-methylquinoline-7-carboxylic acid. Comprehensive cyclic voltammetry and spectroelectrochemical studies in aprotic environments have elucidated the compound's oxidation mechanism, which involves an apparent 0.7 electron process accompanied by nitrogen protonation via autodeprotonation [1]. This mechanistic understanding, combined with the observation that the 2-methyl substitution does not fundamentally alter the oxidation pathway compared to non-methylated analogs, provides a validated electrochemical profile for designing redox-active materials or electrochemical detection platforms [2].

Application
Selection Property
Validation Focus
Luminescent Cu(I) complex research
Millisecond-scale phosphorescence lifetime
Time-gated detection, OLED benchmarking
Functionalized metal complex synthesis
Bidentate N,O-coordination with free -COOH
Crystallographic validation of coordination mode
HIV-1 integrase inhibitor scaffold
Crystal structure-validated progenitor
Molecular docking and SAR studies
Electrochemical sensor material
Characterized oxidation mechanism
Redox stability and spectroelectrochemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxy-2-methylquinoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.